2-(Cyclopropylmethoxy)isonicotinonitrile - 1019568-08-1

2-(Cyclopropylmethoxy)isonicotinonitrile

Catalog Number: EVT-1806514
CAS Number: 1019568-08-1
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation: A nucleophilic substitution reaction between 2-chloroisonicotinonitrile and cyclopropylmethanol in the presence of a suitable base like potassium carbonate could be employed to introduce the cyclopropylmethoxy group. []

Chemical Reactions Analysis
  • Hydrolysis: The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions, respectively. []

  • Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride. []

  • Cross-coupling Reactions: The pyridine ring could participate in various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, to introduce further substituents. []

Mechanism of Action
  • Enzyme Inhibition: Considering the presence of similar moieties in known enzyme inhibitors, this compound could potentially inhibit enzymes like phosphodiesterase 4 (PDE4), which is a target for inflammatory diseases. []

  • Receptor Modulation: It may also act as a receptor modulator, potentially targeting adenosine receptors involved in various physiological processes. [, ]

Applications
  • Anti-inflammatory Activity: Explore its potential as a PDE4 inhibitor for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). [, ]

  • Central Nervous System Disorders: Investigate its potential to modulate adenosine receptors for therapeutic applications in conditions like Parkinson’s disease. []

  • Anticancer Activity: Evaluate its ability to inhibit the STAT3 signaling pathway for potential anticancer applications, particularly in multiple myeloma. [, ]

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)

  • Compound Description: DGM is investigated for its potential therapeutic effects on pulmonary fibrosis, a progressive lung disease. Research suggests DGM inhibits the expression of proteins associated with fibrosis, including α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin. [] Additionally, DGM appears to reduce lung inflammation and fibrosis, improve lung function, and reduce collagen deposition in rat models. []

Betaxolol hydrochloride { (±)-1-[4[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-isopropylamino-2-propanol hydrochloride}

  • Compound Description: Betaxolol hydrochloride, a β-adrenergic antagonist, is primarily investigated for its absorption, distribution, metabolism, and excretion profile in dogs and rats. [, , ] Studies indicate that it undergoes extensive metabolism, primarily via O-dealkylation of the cyclopropylmethoxyethyl moiety and N-dealkylation of the isopropylaminopropoxy moiety. []

9-Cyclopropylmethoxy-dihydrotetrabenazine

  • Compound Description: This compound and its stereoisomers are studied for their affinity for vesicular monoamine transporter-2 (VMAT2). The specific stereoisomer (2R, 3R, 11bR)-13a exhibits the highest VMAT2 binding affinity and shows promising results in decreasing locomotor activity in rats. []

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Compound Description: VU6012962 is a novel, orally bioavailable, and CNS-penetrant negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7). This compound exhibits promising preclinical results in anxiety models, achieving significant exposure in cerebrospinal fluid. []

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide

  • Compound Description: This compound has been characterized by X-ray crystallography and Hirshfeld surface analysis. It exists as two independent molecules in the asymmetric unit, differing primarily in the orientation of the pyridine ring relative to the benzene ring. []

4- (Cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl) -5-methoxy-2-carboxamide

  • Compound Description: This compound represents a novel synthetic target and is prepared through a new multi-step synthesis. []

Isonicotinonitrile

  • Compound Description: Isonicotinonitrile, also known as 4-cyanopyridine, is a simple organic compound with a cyano group attached to the 4-position of a pyridine ring. It is often utilized as a building block in organic synthesis. [, , , ]
  • Relevance: Isonicotinonitrile represents the core structure of 2-(Cyclopropylmethoxy)isonicotinonitrile, highlighting the importance of studying the parent compound to understand the properties and reactivity of its derivatives. The research on isonicotinonitrile focuses on its coordination chemistry with various metals, forming diverse polymeric structures. [, ] This information is crucial for comprehending potential interactions and applications of 2-(Cyclopropylmethoxy)isonicotinonitrile.

5-fluoro-2-{[(4-cyclopropylmethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole

  • Compound Description: This compound is synthesized and proposed as a potential therapeutic agent for the prophylaxis and treatment of peptic ulcers. []

2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile (ACHP)

  • Compound Description: ACHP, a selective IKK-β inhibitor, has demonstrated significant potential in various therapeutic areas by modulating the NF-κB pathway. Studies indicate its effectiveness in enhancing tendon healing by reducing inflammation and promoting cellular proliferation and neovascularization. [, , , ] Additionally, ACHP shows promise in treating Achilles tendinopathy, suppressing tumor growth in non-small cell lung carcinoma, protecting dopamine neurons against neurotoxicity, and inhibiting HIV-1 replication. [, , , ]

(S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide (CHF6001)

  • Compound Description: CHF6001, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, is specifically designed for inhaled administration to treat pulmonary inflammatory diseases like asthma and COPD. It demonstrates remarkable efficacy in suppressing pulmonary neutrophilia, leukocyte infiltration, and eosinophilia in various animal models. [, ] CHF6001 exhibits an impressive safety profile with a wide therapeutic window, making it a promising candidate for further clinical development. []

2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide (BAY 60-6583)

  • Compound Description: BAY 60-6583 is a potent and selective adenosine A2B receptor (A2B AR) agonist. It has been widely used in research to understand the role of A2B AR in various physiological and pathological processes. [, , , ] Studies reveal that BAY 60-6583 effectively dampens hypoxia-induced vascular leak and cooperatively induces anti-inflammatory genes in human airway epithelial cells when used in conjunction with glucocorticoids. [, ] These findings suggest its potential application in treating inflammatory disorders like COPD. []

Properties

CAS Number

1019568-08-1

Product Name

2-(Cyclopropylmethoxy)isonicotinonitrile

IUPAC Name

2-(cyclopropylmethoxy)pyridine-4-carbonitrile

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,7H2

InChI Key

CLWFETDBOQWXTN-UHFFFAOYSA-N

SMILES

C1CC1COC2=NC=CC(=C2)C#N

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.